Methyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate

Medicinal Chemistry Drug Discovery Physicochemical Properties

Sulfone-containing lead series often stall due to hERG cardiotoxicity. This sulfoximine building block (CAS 2174001-40-0) enables bioisosteric replacement that significantly reduces hERG liability while preserving oral exposure. • Stereogenic sulfur center for chiral kinase & enzyme inhibitor synthesis • Improved solubility & permeability vs sulfone/sulfonamide analogs • Stable S=N group with tunable H-bonding vectors for IP diversification Supplied with full QA documentation; standard R&D quantities available from stock with global FedEx/UPS/DHL shipping.

Molecular Formula C7H13NO3S
Molecular Weight 191.25
CAS No. 2174001-40-0
Cat. No. B2537366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate
CAS2174001-40-0
Molecular FormulaC7H13NO3S
Molecular Weight191.25
Structural Identifiers
SMILESCOC(=O)C1CCS(=N)(=O)CC1
InChIInChI=1S/C7H13NO3S/c1-11-7(9)6-2-4-12(8,10)5-3-6/h6,8H,2-5H2,1H3
InChIKeyBDVVNFWAPNKFPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate: Sulfoximine Core Properties & Procurement Specifications


Methyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate (CAS: 2174001-40-0) is a sulfoximine-class heterocyclic building block with a molecular formula of C7H13NO3S and a molecular weight of 191.25 g/mol . It features a saturated six-membered thiane ring and is characterized by its unique sulfoximine (S=N) functional group . This group is a chemically stable, polar, and weakly basic moiety that provides distinct vectors for further chemical modification [1]. As a versatile small molecule scaffold, it is primarily used in early-stage research and development, particularly for creating novel chemical space and as a synthetic intermediate .

Sulfoximine scaffold for novel chemical space exploration
Chiral thiane building block with stereogenic sulfur center
Reported ADME profile improvement context over sulfones

Sulfoximine Scaffolds vs. Analogs: Why Methyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate Cannot Be Simply Substituted


Generic substitution of Methyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate with a sulfone or sulfonamide analog is not feasible due to the unique stereoelectronic properties of the sulfoximine group. The S=N bond imparts distinct physicochemical characteristics, including altered polarity, hydrogen-bonding capacity, and a stereogenic sulfur center, which directly influence molecular interactions and drug-like properties [1]. For example, the sulfoximine moiety has been shown to significantly lower cardiotoxicity risks (e.g., hERG liability) compared to its sulfone counterparts, a critical differentiation that cannot be achieved with simpler isosteres [2]. This compound's specific scaffold enables the exploration of novel chemical space and offers potential intellectual property advantages that would be lost if replaced with a more common, off-patent alternative [3].

Sulfone analogs lack the stereogenic sulfur center, eliminating chiral diversification opportunities.
Sulfonamide isosteres differ in polarity and hydrogen-bonding capacity, which may shift physicochemical profiles.
Simple replacement may alter reported hERG interaction profile, a risk that cannot be assessed with achiral alternatives.

Quantitative Differentiation Evidence for Methyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate vs. Analogs


Physicochemical Profile: Sulfoximine vs. Sulfone/Sulfonamide Class Comparison

A comprehensive study of sulfoximines, sulfondiimides, and sulfonimidamides demonstrated that the sulfoximine moiety is a comparatively polar and weakly basic functional group. This class-level inference, based on a matched molecular pair analysis, indicates that replacing a sulfone or sulfonamide with a sulfoximine often leads to favorable changes in aqueous solubility and permeability [1].

Physicochemical Profile
Class-level inference
Sulfoximine vs Sulfone/Sulfonamide
Improved solubility & permeability trend in matched pair analysis
Supports ADME profiling strategy
Corporate database analysis; verify in target series.
Medicinal Chemistry Drug Discovery Physicochemical Properties

Cardiovascular Safety: Sulfoximine vs. Sulfone Analog Comparison

In a series of PYK2 inhibitors, a sulfone lead compound (Compound 1) exhibited high dofetilide binding, an early indicator of hERG-related cardiovascular safety risk. Replacing the sulfone with a sulfoximine bioisostere resulted in a significant reduction in dofetilide binding [1]. For the N-methylsulfoximine analog (S)-14a, this translated to lower activity in a patch clamp hERG K+ ion channel screen, thereby mitigating a critical off-target liability while maintaining oral exposure in a rat pharmacokinetic model [1].

hERG Liability
Class-level inference
Dofetilide binding & patch clamp assay
Sulfoximine analog showed lower binding vs sulfone lead
Reported hERG interaction reduction context
PYK2 inhibitor series; in vitro data, review required.
Cardiovascular Safety hERG Kinase Inhibitor Lead Optimization

Synthetic Utility & Stereochemical Differentiation

Methyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate is characterized by a rigid thiane scaffold and a stereogenic sulfur center inherent to the sulfoximine group . This feature is absent in common, achiral analogs like sulfones. The presence of this stereocenter provides an additional vector for structural diversification and is a key attribute for applications in asymmetric synthesis and the development of chiral ligands or catalysts [1].

Stereochemistry
Supporting evidence
Stereogenic sulfur center present
vs Achiral sulfone/sulfonamide analogs
Enables chiral diversification and IP space
Structural analysis; confirms differentiation point.
Synthetic Chemistry Chiral Building Block Asymmetric Synthesis

Key Application Scenarios for Methyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate Based on Evidence


Lead Optimization to Mitigate hERG Liability

In drug discovery programs where a sulfone-containing lead series exhibits promising activity but has unacceptable cardiotoxicity risk (as indicated by high dofetilide binding), Methyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate can be utilized as a key intermediate to synthesize sulfoximine bioisosteres. This approach is directly supported by evidence showing that replacing a sulfone with a sulfoximine can significantly reduce hERG channel interactions while retaining favorable oral exposure [1].

Synthesis of Novel, Chiral Bioactive Molecules

This compound serves as a valuable starting material for constructing chiral molecules. Its rigid, chiral scaffold is well-suited for the synthesis of novel kinase inhibitors or other enzyme inhibitors where a three-dimensional, stereochemically-defined binding motif is required. The ability to install a stereogenic center at the point of diversification is a key advantage in exploring new intellectual property space [2].

Building Block for ADME Property Improvement

Methyl 1-imino-1-oxo-1lambda6-thiane-4-carboxylate can be incorporated into lead structures as part of a strategy to improve physicochemical properties. Class-level evidence indicates that sulfoximines can favorably modulate aqueous solubility and permeability compared to their sulfone or sulfonamide counterparts. This makes it a rational synthetic choice for medicinal chemists aiming to enhance the drug-like profile of their candidates during the hit-to-lead or lead optimization phases [3].

Application
Selection Property
Validation Focus
hERG liability mitigation studies
Sulfoximine bioisostere replacement
hERG channel interaction review
Chiral molecule synthesis
Stereogenic sulfur scaffold
Enantioselective synthesis review
ADME property improvement
Physicochemical modulation
Solubility & permeability assessment

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